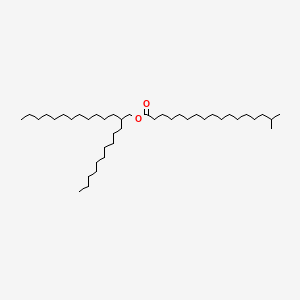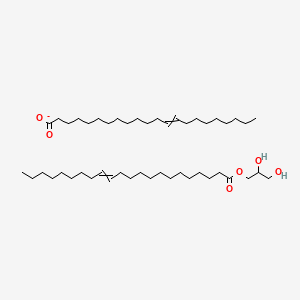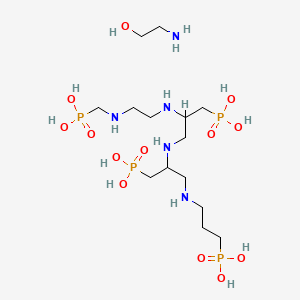
15-cyclohexyl pentanor Prostaglandin F2alpha
Descripción general
Descripción
15-cyclohexyl pentanor Prostaglandin F2alpha is an analog of PGF2alpha with resistance to 15-hydroxy PGDH metabolism . It binds to the FP receptor on ovine luteal cells with a relative affinity of 46% compared to PGF2alpha .
Molecular Structure Analysis
The molecular formula of 15-cyclohexyl pentanor Prostaglandin F2alpha is C21H34O5 . It contains a total of 61 bonds; 27 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, and 1 aliphatic carboxylic acid .Physical And Chemical Properties Analysis
The molecular weight of 15-cyclohexyl pentanor Prostaglandin F2alpha is 366.5 . It contains 34 Hydrogen atoms, 21 Carbon atoms, and 5 Oxygen atoms .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2), a derivative of prostaglandin, has been identified for its anti-inflammatory functions. This compound acts via PGD2 receptors and is recognized as the endogenous ligand for the intranuclear receptor PPARgamma, playing a significant role in mediating anti-inflammatory responses (Scher & Pillinger, 2005).
Applications in Glaucoma Treatment
3-Oxa-15-cyclohexyl prostaglandin DP receptor agonists have shown efficacy as topical antiglaucoma agents. These compounds, particularly ZK 118.182 and AL-6598, have demonstrated potent activity in lowering intraocular pressure (IOP) upon topical application, making them candidates for glaucoma treatment (Hellberg et al., 2002).
Neuroprotective and Neurotoxic Effects
In the central nervous system, 15d-PGJ2 has dual roles. At low concentrations, it acts as a neuroprotectant, while at high concentrations, it becomes neurotoxic. This compound differentiates embryonic midbrain cells into dopaminergic neuronal cells and induces neuronal apoptosis under certain conditions, highlighting its complex role in brain function and pathology (Yagami et al., 2018).
Role in Inhibition of Pro-inflammatory Genes
15d-PGJ2, through its action on protein thiols, plays a significant role in inhibiting pro-inflammatory genes. This process is selective and crucial in the response of cells to pro-inflammatory stimuli (Sánchez-Gómez et al., 2004).
Modulation of Cholinergic Neurotransmission
Isoprostanes like 15-E2t-IsoP, similar in structure to prostaglandins, have been found to augment cholinergic neurotransmission in bovine trachealis. This indicates a potential role in respiratory function and pathology (Paredes et al., 2007).
Role in Inflammatory Processes
15-Deoxy-delta 12,14-prostaglandin J2, a PGD2 metabolite, has been identified in inflammatory processes. It is produced in macrophages during inflammation, suggesting its significant role in the body's response to inflammation (Shibata et al., 2002).
Induction of Apoptosis in Neuronal Cells
15d-PGJ2 has been associated with neuronal cell death during chronic inflammatory processes, particularly in conditions like amyotrophic lateral sclerosis. It induces apoptosis in human neuroblastoma cells, highlighting its potential role in neurodegenerative diseases (Kondo et al., 2002).
Biosynthesis of Prostamide F2alpha
An intermediate metabolite, prostamide H2, plays a key role in the enzymatic formation of prostamide F2alpha from anandamide, shedding light on the biosynthesis pathways of these compounds (Yang et al., 2005).
Activation of Human Eosinophils
15R-Methyl-Prostaglandin D2, similar in structure to prostaglandins, is a potent and selective agonist for the DP2 receptor in human eosinophils, suggesting its role in allergic and asthmatic responses (Monneret et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c22-18(15-8-4-3-5-9-15)13-12-17-16(19(23)14-20(17)24)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,22-24H,2-5,7-11,14H2,(H,25,26)/b6-1-,13-12+/t16-,17-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSETNIXCXEOC-FZPLTPBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@@H]([C@@H]2C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-cyclohexyl pentanor Prostaglandin F2alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










